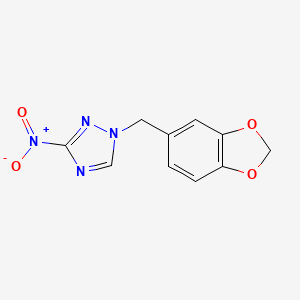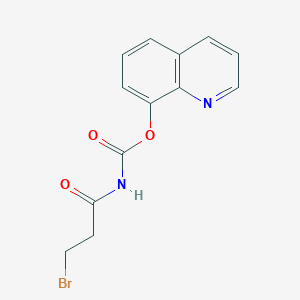
1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole and its derivatives involves several key steps, including nitration, cyclization, and functional group transformations. Salts of trinitromethyl-substituted triazoles have been synthesized, indicating a method for creating high-density energetic materials through specific nitration and substitution reactions (Thottempudi & Shreeve, 2011). Additionally, the synthesis of fused tricyclic derivatives involving thermal cyclization highlights the versatility of triazole chemistry in producing compounds with significant biological and pharmacological activities (Kosychova et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole derivatives is characterized by X-ray diffraction, revealing complex arrangements and interactions. Coordination polymers with bis(triazole) ligands demonstrate the ability of these compounds to form diverse structural frameworks, including two-dimensional structures with weak antiferromagnetic interactions (Wang et al., 2014).
Chemical Reactions and Properties
These compounds exhibit a range of chemical behaviors, from stability in acidic mediums to participation in cycloaddition reactions. The reaction between 5-nitro-2,1-benzisothiazole-3-diazonium species and N-substituted anilines to produce highly stable triazenes underscores the compounds' robustness and reactivity (Pr̆ikryl et al., 2003).
Physical Properties Analysis
The physical properties of these compounds, such as high density and moderate to good thermal stability, are notable. Their energetic materials' properties, including detonation properties superior to some traditional explosives, highlight their potential in energetic applications (Thottempudi & Shreeve, 2011).
Aplicaciones Científicas De Investigación
High-Density Energetic Materials Salts of trinitromethyl-substituted triazoles form a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to 1,3,5,-trinitrotriazacyclohexane (RDX) in some cases (Thottempudi & Shreeve, 2011).
Synthetic Applications A two-step synthesis process involving nitroaldol reaction and Amberlyst-catalyzed processes enables the formation of 2,5-disubstituted furans from functionalized nitroalkanes, applied to the total synthesis of significant pharmaceutical targets (Palmieri, Gabrielli, & Ballini, 2010).
Corrosion Inhibitors Newly synthesized triazole Schiff bases have been evaluated as corrosion inhibitors on mild steel in acid media, indicating their potential for protecting metals against corrosion (Chaitra, Mohana, & Tandon, 2015).
Antimycobacterial Activity 3-Benzylsulfanyl derivatives of 1,2,4-triazole have shown moderate to slight antimycobacterial activity, indicating their potential as antimycobacterial agents (Klimesová, Zahajská, Waisser, Kaustová, & Möllmann, 2004).
Coordination Polymers The synthesis of cobalt and nickel coordination polymers with triazole ligands has led to new insights into their crystal structures and magnetic properties, showcasing the utility of triazoles in constructing coordination polymers with interesting magnetic behaviors (Wang, Xing, Li, Sun, Wang, & Li, 2014).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-14(16)10-11-5-13(12-10)4-7-1-2-8-9(3-7)18-6-17-8/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACSFDWNTGAJADG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-nitro-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)
![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)
![2-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5560855.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-(3-pyridazinylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5560858.png)

![4-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B5560870.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-4-(1-phenyl-1H-imidazol-4-yl)benzamide dihydrochloride](/img/structure/B5560900.png)